molecular formula C12H10ClN B14498912 2-(4-Chlorophenyl)-1-ethenylpyrrole CAS No. 64222-39-5

2-(4-Chlorophenyl)-1-ethenylpyrrole

Cat. No.: B14498912
CAS No.: 64222-39-5
M. Wt: 203.67 g/mol
InChI Key: HSGNWAGFWPTTSI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-ethenylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-ethenylpyrrole typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base, followed by a Wittig reaction to introduce the ethenyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-ethenylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, aldehydes, carboxylic acids, and saturated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-ethenylpyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-ethenylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1-ethenylpyrrole: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Chlorophenyl)-1-ethynylpyrrole: Features an ethynyl group instead of an ethenyl group.

    2-(4-Chlorophenyl)-1-methylpyrrole: Contains a methyl group instead of an ethenyl group.

Uniqueness

2-(4-Chlorophenyl)-1-ethenylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group allows for additional functionalization and reactivity compared to its analogs.

Properties

CAS No.

64222-39-5

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-ethenylpyrrole

InChI

InChI=1S/C12H10ClN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2

InChI Key

HSGNWAGFWPTTSI-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

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